molecular formula C9H12BFO3 B1344666 (2-Fluoro-4-propoxyphenyl)boronic acid CAS No. 1107603-51-9

(2-Fluoro-4-propoxyphenyl)boronic acid

Cat. No.: B1344666
CAS No.: 1107603-51-9
M. Wt: 198 g/mol
InChI Key: TWMQLEDSDCTPRP-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-propoxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are widely used in various fields due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols . They are often used as building blocks and synthetic intermediates .


Synthesis Analysis

Boronic acids can be synthesized through several methods, including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents has been reported, which enables the synthesis of various aryl boronic acids in a straightforward manner .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12BFO3 . The molecular weight is 197.999 Da . The structure of boronic acids is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Chemical Reactions Analysis

Boronic acids, including “this compound”, can interact with various carbohydrates through a reversible covalent condensation pathway . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 197.999 Da . The exact mass is 198.086349 Da . The average mass is also reported as 197.999 Da .

Scientific Research Applications

Chemistry and Properties of Fluorine-Substituted Boronic Acids

Fluorine substitution in boronic acids, such as (2-fluoro-4-propoxyphenyl)boronic acid, significantly impacts their chemical properties, including acidity, hydrolytic stability, and Lewis acidity. This modification enhances their application in organic synthesis, analytical chemistry, and materials science. The electron-withdrawing nature of fluorine atoms makes these compounds particularly useful in the development of boron-based reagents and catalysts (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Boronic Acid-Diol Complexation for Biomaterials

The ability of boronic acids to form complexes with biologically relevant diols and polyols is a cornerstone for their use in biomaterials. This feature facilitates the preparation of hydrogels that exhibit dynamic covalent or responsive behavior, making them suitable for sensing, delivery, and materials chemistry. The study of various boronic acids, including fluorine-substituted variants, helps in understanding the structure-reactivity relationships that govern their binding affinity, which is crucial for the design of new materials and sensors (Brooks, Deng, & Sumerlin, 2018).

Fluoride Ion Sensing

Organoboron compounds, including fluorine-substituted boronic acids, have shown potential as sensitive receptors for fluoride ions. Their unique Lewis acidity allows for the selective detection of fluoride, showcasing their applicability in developing novel analytical methods. This selective detection is crucial in environmental monitoring and healthcare diagnostics, where fluoride levels are a concern (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. Fluorine-substituted boronic acids, such as this compound, serve as critical intermediates in these reactions. Their unique properties facilitate the synthesis of complex organic molecules, including natural products and pharmaceuticals, highlighting their indispensable role in synthetic organic chemistry (Kinzel, Zhang, & Buchwald, 2010).

Fluorescent Sensing and Biological Applications

Fluorine-substituted boronic acids play a pivotal role in the development of fluorescent sensors for biologically relevant species. Their interaction with cis-diols and strong Lewis bases enables the construction of chemosensors for monitoring carbohydrates, dopamine, fluoride, and other important biological and chemical entities. This capability is instrumental in biological research and medical diagnostics, where specific detection and quantification of biomolecules are required (Guo, Shin, & Yoon, 2012).

Mechanism of Action

Target of Action

The primary target of the compound (2-Fluoro-4-propoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is a key step in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is a relatively stable and readily prepared organoboron reagent . These properties likely contribute to its bioavailability in the context of chemical reactions.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction, and thus the efficacy of the compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy under these conditions .

Future Directions

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Biochemical Analysis

Biochemical Properties

(2-Fluoro-4-propoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can bind to serine residues in proteins, forming stable complexes that can inhibit enzyme activity. The interaction with diols is crucial for its function as a biochemical tool in sensing and detection applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by binding to key proteins involved in these pathways. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. Additionally, this compound can alter cellular metabolism by inhibiting enzymes that play a role in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with diol-containing biomolecules, leading to enzyme inhibition or activation. This compound can also bind to specific proteins, altering their conformation and function. Changes in gene expression can occur due to the interaction of this compound with transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enzyme inhibition or activation. At high doses, this compound can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall function .

Properties

IUPAC Name

(2-fluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMQLEDSDCTPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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